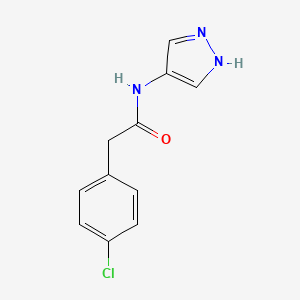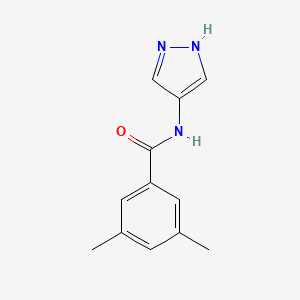
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as MEIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. MEIA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is in the field of cancer research. Studies have shown that N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in cell signaling pathways. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in a variety of research fields. However, N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide also has some limitations. It can be difficult to work with in certain experimental systems, and its mechanism of action is not yet fully understood.
Future Directions
There are many potential future directions for research involving N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is in the development of more effective cancer treatments. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has shown promise as a potential cancer treatment, and further research is needed to determine its efficacy in vivo. Other potential future directions include the use of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide and to develop more effective methods for synthesizing and working with this compound.
Synthesis Methods
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process is relatively straightforward.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(8-13(17)14-6-7-16)10-4-2-3-5-12(10)15-9/h2-5,15-16H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJLFHBWLEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)